meso-Hydroxyuroporphyrin I
Description
Structure
2D Structure
Properties
Molecular Formula |
C40H38N4O17 |
|---|---|
Molecular Weight |
846.7 g/mol |
IUPAC Name |
3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-10-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C40H38N4O17/c45-30(46)5-1-16-21(10-35(55)56)28-15-26-18(3-7-32(49)50)23(12-37(59)60)39(43-26)40(61)38-19(4-8-33(51)52)22(11-36(57)58)29(44-38)14-25-17(2-6-31(47)48)20(9-34(53)54)27(42-25)13-24(16)41-28/h13-15,41-43H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
InChI Key |
CRPMIZYLIQPTEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=CC3=C(C(=C(N3)C(=O)C4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)N2)CC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Biosynthesis and Formation Mechanisms of Meso Hydroxyuroporphyrin I
Exogenous and Photochemical Formation Pathways
The formation of meso-hydroxyuroporphyrin I is not solely restricted to endogenous metabolic pathways. The molecule can also be generated through external mechanisms, particularly those involving photochemical reactions. These pathways are significant as they represent a non-enzymatic route to the production of hydroxylated porphyrin derivatives. The primary substrate for these reactions is uroporphyrinogen I, the reduced and colorless precursor to uroporphyrin I.
Photochemical Oxidation of Uroporphyrinogen I Leading to Hydroxylated Derivatives
The photo-oxidation of uroporphyrinogen I is a key exogenous mechanism leading to the formation of this compound and other oxygenated derivatives. nih.gov This process occurs when uroporphyrinogen is exposed to light, which can trigger its oxidation. nih.govnih.gov The reaction is believed to be mediated by reactive oxygen species (ROS) that act upon the porphyrinogen (B1241876) ring structure. nih.gov
Research using both chemical and enzymatic model systems has demonstrated that the oxidation of uroporphyrinogen can yield several hydroxylated and peroxylated derivatives. nih.gov When uroporphyrinogen I is incubated in systems that promote oxidation, such as with hemolysates or through photo-oxidation, the formation of compounds with the same retention times as this compound and β-hydroxypropionic acid uroporphyrin has been detected. nih.gov
A significant finding from in vitro studies is the formation of peroxyacetic acid uroporphyrin during the photo-oxidation of uroporphyrinogen. nih.gov This suggests that one of the acetic acid side chains on the uroporphyrinogen molecule may be a primary target for peroxylation by reactive oxygen species. nih.gov This peroxylated derivative is an intermediate that can subsequently be converted to more stable hydroxylated forms. It is crucial to note that these oxygenated derivatives arise from the action of ROS on the reduced porphyrinogen, not on the fully oxidized uroporphyrin. nih.gov
The products of the ultraviolet photo-oxidation of uroporphyrinogen have been identified as urotetrahydroporphyrin (uroporphomethene) and uroporphyrin, demonstrating the susceptibility of the reduced macrocycle to light-induced oxidation. nih.gov
The table below summarizes key findings from experimental models studying the formation of hydroxylated derivatives from uroporphyrinogen I.
| Experimental System | Reactive Species/Conditions | Observed Products/Derivatives | Key Finding |
| Photo-oxidation of Uroporphyrinogen | Light Exposure | Peroxyacetic acid uroporphyrin | Demonstrates the formation of a peroxylated intermediate during photo-oxidation. nih.gov |
| Uroporphyrinogen incubated with Hemolysates | Endogenous Oxidants | meso-Hydroxyuroporphyrin, β-hydroxypropionic acid uroporphyrin | Shows that biological systems can facilitate the formation of hydroxylated derivatives. nih.gov |
| Xanthine Oxidase-Xanthine System | Reactive Oxygen Species | Peroxyacetic acid derivatives | Confirms that ROS can generate oxygenated porphyrins from porphyrinogens. nih.gov |
| Hydrogen Peroxide/Fe-EDTA | Reactive Oxygen Species | Peroxyacetic acid derivatives | Further supports the role of ROS in the oxidation of uroporphyrinogen. nih.gov |
| Ultraviolet Illumination (aqueous anaerobic solution) | UV Light | Urotetrahydroporphyrin, Uroporphyrin | Establishes the fundamental principle of uroporphyrinogen photo-oxidation. nih.gov |
Advanced Analytical Methodologies for Meso Hydroxyuroporphyrin I Research
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the purification and analysis of meso-hydroxyuroporphyrin I from complex biological matrices. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high-performance liquid chromatography (UHPLC), have proven indispensable in achieving the necessary resolution and sensitivity for detailed investigation.
High-Performance Liquid Chromatography (HPLC) for Isolation and Separation
HPLC has been a cornerstone in the isolation and separation of this compound and its derivatives. The versatility of HPLC allows for the fine-tuning of separation parameters to resolve compounds with very similar physicochemical properties.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for the separation of porphyrins due to its efficiency in separating molecules based on hydrophobicity. springernature.com A notable application in the study of this compound involves the separation of its reduced form, meso-hydroxyuroporphyrinogen I. Research has demonstrated the successful separation of this compound from other hydroxy derivatives of uroporphyrinogen I, which were isolated from the urine of a patient with congenital erythropoietic porphyria. nih.gov
The developed RP-HPLC system utilized a Hypersil ODS (octadecylsilyl) column, a type of C18 stationary phase, which provides a non-polar environment for the separation. nih.gov The porphyrinogens were effectively separated using a mobile phase consisting of 4% (v/v) acetonitrile in 1 M ammonium acetate buffer at a pH of 5.16, with the addition of EDTA (0.27 mM). nih.gov This method highlights the practical application of RP-HPLC in isolating specific hydroxylated porphyrin derivatives from complex biological samples.
The successful separation of porphyrins by RP-HPLC is critically dependent on the careful optimization of both the mobile and stationary phases. chromatographyonline.com The choice of stationary phase, typically a C18 (ODS) column, provides a hydrophobic surface that interacts with the porphyrin molecules. researchgate.net For the separation of hydroxylated uroporphyrinogen I derivatives, including meso-hydroxyuroporphyrinogen I, a Hypersil ODS column has been shown to be effective. nih.gov
Optimization of the mobile phase is crucial for achieving the desired selectivity and resolution. mastelf.com Key parameters that are adjusted include the type and concentration of the organic modifier, the pH of the aqueous buffer, and the buffer concentration. chromatographyonline.com In the separation of meso-hydroxyuroporphyrinogen I, a mobile phase of 4% (v/v) acetonitrile in 1 M ammonium acetate buffer (pH 5.16) with EDTA was utilized. nih.gov The ammonium acetate buffer system is frequently used in porphyrin analysis as it provides good buffering capacity and is compatible with mass spectrometry. The pH of the mobile phase is a critical factor as it can influence the ionization state of the carboxylic acid side chains of the porphyrins, thereby affecting their retention on the reversed-phase column. chromatographyonline.com The concentration of the organic modifier, in this case, acetonitrile, is adjusted to control the elution strength of the mobile phase.
Table 1: HPLC Parameters for Separation of Meso-hydroxyuroporphyrinogen I
| Parameter | Condition |
| Stationary Phase | Hypersil ODS (C18) |
| Mobile Phase | 4% (v/v) Acetonitrile in 1 M Ammonium Acetate Buffer |
| pH | 5.16 |
| Additives | 0.27 mM EDTA |
A significant challenge in porphyrin analysis is the separation of closely related isomers. HPLC methods have been developed to achieve the chromatographic resolution of different porphyrin isomers, which is essential for accurate diagnosis and research in porphyrias. nih.gov While the direct resolution of this compound from its potential isomers is a specific application, the principles are derived from the successful separation of other porphyrin isomers, such as uroporphyrin I and III. nih.gov
The separation of hydroxylated uroporphyrin I derivatives, including this compound, has been successfully demonstrated. nih.gov This indicates that the chromatographic conditions can be optimized to differentiate between porphyrins with subtle structural differences, such as the position of a hydroxyl group. The resolution is influenced by the choice of stationary phase, the composition and pH of the mobile phase, and the gradient elution profile. For instance, the separation of uroporphyrin isomers I and III has been achieved on a high-speed reversed-phase octadecylsilyl column. nih.gov
Ultra High-Performance Liquid Chromatography (UHPLC) Applications for Enhanced Resolution
Ultra high-performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which leads to increased efficiency. For the analysis of complex porphyrin profiles, UHPLC has been shown to be superior to conventional HPLC methods that use 5 µm particle size columns.
While specific studies focusing exclusively on this compound using UHPLC are emerging, the application of UHPLC to the broader class of porphyrins demonstrates its potential for enhancing the resolution of this compound from other closely related molecules. The principles of mobile phase and stationary phase selection in HPLC are directly applicable to UHPLC, with the primary difference being the instrumentation's ability to handle the higher backpressures generated by the smaller particle size columns.
Mass Spectrometric Characterization and Elucidation
Mass spectrometry (MS) is a powerful analytical technique that provides detailed information about the molecular weight and structure of compounds. In the research of this compound, mass spectrometry has been instrumental in its identification and structural elucidation.
Hydroxylated uroporphyrin I derivatives, including this compound, have been comprehensively characterized using electrospray ionization tandem mass spectrometry (ESI-MS/MS). nih.gov This technique allows for the generation of gas-phase ions of the porphyrin molecules, which are then subjected to fragmentation. The resulting product ion spectra provide a characteristic collision-induced dissociation (CID) fragmentation pattern that serves as a fingerprint for the specific compound. nih.gov By analyzing these fragmentation patterns, researchers can confirm the identity of this compound and differentiate it from other hydroxylated isomers. nih.gov
In earlier studies, the peaks of separated hydroxy porphyrinogens were identified by converting them into their corresponding porphyrin methyl esters and analyzing them by liquid secondary-ion mass spectrometry. nih.gov This approach, while older, still demonstrates the fundamental role of mass spectrometry in confirming the identity of these complex molecules.
The detailed analysis of the fragmentation patterns in tandem mass spectrometry allows for the elucidation of the compound's structure, including the location of the hydroxyl group on the porphyrin macrocycle. This level of structural detail is crucial for understanding the biochemical pathways and the pathological significance of this compound.
Application of Liquid Secondary Ion Mass Spectrometry (LSIMS)
Liquid Secondary Ion Mass Spectrometry (LSIMS) has been a historically significant technique for the analysis of non-volatile and thermally unstable molecules like porphyrins. In LSIMS, a high-energy beam of primary ions bombards a solution of the analyte in a liquid matrix, causing the desorption and ionization of the sample molecules. This "soft" ionization method is well-suited for porphyrins, minimizing fragmentation during the ionization process.
For porphyrin dimers, LSIMS has been shown to provide crucial molecular weight information and structural details through the analysis of fragmentation pathways. nih.gov The main fragmentation observed often involves the cleavage of linkages between porphyrin units, yielding monomeric fragments. nih.gov The choice of the liquid matrix, such as glycerol or thioglycerol, can influence the extent of reduction reactions observed in the mass spectra of porphyrin dimers. nih.gov While now largely superseded by more modern techniques, LSIMS laid the groundwork for the mass spectrometric analysis of complex porphyrin structures.
Electrospray Ionization Mass Spectrometry (ESI-MS) in Porphyrin Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and widely used technique for the analysis of porphyrins, including hydroxylated derivatives. nih.govnih.gov ESI is a soft ionization method that generates gaseous ions directly from a liquid solution, making it ideal for analyzing thermally labile and high molecular weight compounds. nih.govnih.gov
A key advantage of ESI-MS is its ability to be coupled with high-performance liquid chromatography (HPLC), allowing for the separation of complex mixtures of porphyrins prior to their detection by the mass spectrometer. nih.govnih.govresearchgate.net This combination, known as HPLC-ESI-MS, provides both retention time and mass-to-charge ratio information, enhancing the specificity of the analysis. nih.govnih.govresearchgate.net In the analysis of hydroxylated uroporphyrin I derivatives, ESI-MS typically produces protonated molecular ions ([M+H]+), which can be subjected to further analysis by tandem mass spectrometry. nih.gov
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Analysis
Tandem mass spectrometry (MS/MS) is an indispensable tool for the detailed structural characterization of porphyrins. nih.govnih.gov It involves the selection of a specific precursor ion, its fragmentation, and the subsequent analysis of the resulting product ions. nih.govijcap.in This technique provides a wealth of structural information that is not available from a single stage of mass analysis. mdpi.com
Collision-Induced Dissociation (CID) is a widely used method to fragment ions in the gas phase within a mass spectrometer. wikipedia.org In this process, selected precursor ions are accelerated and collided with neutral gas molecules, causing them to break apart into smaller fragment ions. wikipedia.org The resulting fragmentation pattern is characteristic of the molecule's structure.
For hydroxylated uroporphyrin I, CID experiments reveal specific fragmentation patterns that are crucial for its identification. nih.gov Each hydroxylated derivative of uroporphyrin I exhibits a unique collision-induced dissociation fragmentation pattern, allowing for their differentiation. nih.gov
The product ion spectra obtained from MS/MS experiments provide a fingerprint of the molecule's structure. By analyzing the masses of the product ions, it is possible to deduce the fragmentation pathways and identify the structural components of the original molecule.
The ESI-MS/MS product ion spectrum and fragmentation pathways of meso-hydroxyuroporphyrin have been studied in detail. worldscientific.com These studies provide a basis for identifying this specific isomer in complex biological samples. The fragmentation patterns of different hydroxylated uroporphyrins, including meso-hydroxyuroporphyrin, α-hydroxypropionic acid uroporphyrin, and β-hydroxypropionic acid uroporphyrin, are distinct, enabling their specific identification. worldscientific.com
A significant advantage of tandem mass spectrometry is its ability to distinguish between isomers, which have the same molecular weight but different structural arrangements. nih.gov The fragmentation patterns of different hydroxylated uroporphyrin isomers are unique due to the different positions of the hydroxyl group and other substituents. nih.govworldscientific.com
By comparing the product ion spectra of an unknown compound with those of known standards, it is possible to definitively identify the specific isomer. nih.gov For instance, the characteristic ESI-MS/MS product ions of various hydroxyuroporphyrins have been documented, providing a reference for their identification. worldscientific.com
High-Resolution Mass Spectrometry for Precise Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which is a powerful tool for determining the elemental composition of a molecule. thermofisher.com This high mass accuracy helps to confirm the identity of a compound by matching its experimentally determined mass with the theoretically calculated mass of the proposed chemical formula. thermofisher.com
Electrochemical Detection Methods for Porphyrinogens
Electrochemical detection offers a sensitive and selective approach for the analysis of porphyrinogens, the reduced, non-fluorescent precursors of porphyrins. This methodology is particularly advantageous for compounds like meso-hydroxyuroporphyrinogen I, as it allows for their direct measurement without the need for oxidation to their corresponding porphyrin forms. The technique is often coupled with high-performance liquid chromatography (HPLC) to separate different porphyrinogen (B1241876) species prior to detection.
The core principle of electrochemical detection in this context relies on the specific oxidation potential of the porphyrinogen molecule at the electrode surface. A study detailing the analysis of meso-hydroxyuroporphyrinogen I, among other hydroxy derivatives of uroporphyrinogen I, utilized HPLC with electrochemical detection. In this research, porphyrins, including this compound, were first reduced to their porphyrinogen forms using a 3% (w/w) sodium-mercury amalgam. nih.gov
The resulting hydroxy porphyrinogens were then separated using a Hypersil ODS column. The mobile phase consisted of 4% (v/v) acetonitrile in a 1 M ammonium acetate buffer (pH 5.16) containing EDTA (0.27 mM). nih.gov The electrochemical detector was then used to quantify the separated porphyrinogens. This method proved effective in separating meso-hydroxyuroporphyrinogen I from other related compounds. nih.gov
An interesting finding from this research was that the reduction of this compound not only yielded the expected meso-hydroxyuroporphyrinogen I but also resulted in the formation of uroporphyrinogen I. nih.gov This observation underscores the importance of chromatographic separation to ensure accurate quantification of the target analyte. The identification of the separated compounds was confirmed by converting them into their porphyrin methyl esters and analyzing them via liquid secondary-ion mass spectrometry. nih.gov
Table 1: HPLC Parameters for Electrochemical Detection of Meso-Hydroxyuroporphyrinogen I
| Parameter | Specification |
| Stationary Phase | Hypersil ODS Column |
| Mobile Phase | 4% (v/v) acetonitrile in 1 M ammonium acetate buffer (pH 5.16) with 0.27 mM EDTA |
| Pre-analysis Step | Reduction of porphyrins to porphyrinogens using 3% (w/w) Na/Hg amalgam |
| Detection Method | Electrochemical |
Spectroscopic Approaches for Uroporphyrin Derivatives, such as Derivative Synchronous Fluorescence Spectroscopy
Spectroscopic techniques are fundamental in the study of uroporphyrin derivatives. Among these, fluorescence spectroscopy is particularly powerful due to the inherent fluorescent properties of porphyrins. However, the analysis of complex mixtures can be challenging due to spectral overlap. Derivative synchronous fluorescence spectroscopy (DSFS) is an advanced technique that enhances the resolution and selectivity of conventional fluorescence spectroscopy, making it well-suited for the analysis of uroporphyrin derivatives in biological samples. nih.govoup.com
DSFS works by simultaneously scanning both the excitation and emission monochromators with a constant wavelength difference (Δλ). This process simplifies the spectra and narrows the bandwidth. researchgate.net The application of a derivative mathematical function to the synchronous spectrum further resolves overlapping spectral bands, allowing for the quantification of individual components in a mixture without prior separation. nih.govoup.comresearchgate.net
A key advantage of this technique is its ability to directly measure uroporphyrins in complex matrices like urine, obviating the need for extensive sample preparation such as extraction and chromatographic separation. nih.govoup.com Research has demonstrated the successful application of second-derivative synchronous fluorescence spectroscopy for the simultaneous and direct assay of uroporphyrins and coproporphyrins in human urine. nih.govoup.com
In these studies, the amplitudes of the derivative peaks showed a linear relationship with the concentration of uroporphyrin. nih.govoup.com This method has been shown to have high sensitivity, with detection limits for uroporphyrin as low as 0.1 µg/L. nih.govoup.com Furthermore, the analytical recoveries are excellent, typically ranging from 98% to 101%. nih.govoup.com The results obtained by DSFS have shown good correlation with those from more traditional methods involving extraction and ion-exchange chromatography. nih.govoup.com
Table 2: Performance Characteristics of Second-Derivative Synchronous Fluorescence Spectroscopy for Uroporphyrin Quantification
| Parameter | Finding |
| Linear Range for Uroporphyrin | 0.4 to 300 µg/L |
| Detection Limit for Uroporphyrin | 0.1 µg/L |
| Analytical Recovery | 98% to 101% |
| Key Advantage | Resolves overlapping spectra, enabling direct measurement in urine without pre-analysis separation |
Chemical Synthesis and Derivatization Strategies for Meso Hydroxyuroporphyrin I
Laboratory Synthesis Approaches for the Compound
While meso-Hydroxyuroporphyrin I has been isolated from natural sources, such as the urine of patients with congenital erythropoietic porphyria, it has also been chemically synthesized. researchgate.net The synthesis of meso-substituted porphyrins can be a complex process, often involving the condensation of pyrrole with aldehydes. researchgate.net General strategies for creating meso-substituted porphyrins include methods that offer rational access to porphyrins with various meso substituents. nih.gov These approaches often aim to overcome challenges such as high-temperature reactions and the formation of statistical mixtures of products. nih.gov
Preparation of Derivatives for Enhanced Characterization (e.g., Methyl Esters, Ethyl Esters, Acetoxy Derivatives)
To facilitate the structural characterization of this compound, several derivatives are prepared. The structure of this porphyrin has been successfully characterized by converting it into its methyl ester, ethyl ester, and acetoxy derivatives. researchgate.net This derivatization is a common practice in porphyrin chemistry to improve solubility and volatility, which is essential for analytical techniques like mass spectrometry. researchgate.netnih.gov
The identification of various porphyrin-related compounds can be achieved by converting them into their corresponding porphyrin methyl esters, which are then analyzed using techniques such as liquid secondary-ion mass spectrometry. nih.gov
Table 1: Derivatives of this compound for Characterization
| Derivative | Purpose of Preparation |
| Methyl Esters | Enhanced characterization, analysis by mass spectrometry. researchgate.netnih.gov |
| Ethyl Esters | Structural characterization. researchgate.net |
| Acetoxy Derivatives | Structural characterization. researchgate.net |
Reduction of this compound to its Corresponding Porphyrinogens and Uroporphyrinogen I
The reduction of this compound is a key chemical transformation that yields its corresponding porphyrinogen (B1241876), meso-hydroxyuroporphyrinogen I, as well as uroporphyrinogen I. nih.gov This reduction is typically achieved using a 3% (w/w) sodium amalgam (Na/Hg). nih.gov
The process reveals that the reduction of this compound leads to the expected meso-hydroxyuroporphyrinogen I, but also results in the formation of uroporphyrinogen I. nih.gov This observation is significant as it demonstrates a chemical pathway from a meso-hydroxylated porphyrin to the fundamental uroporphyrinogen I structure.
Table 2: Reduction Products of this compound
| Reactant | Reducing Agent | Products |
| This compound | 3% (w/w) Na/Hg amalgam | meso-Hydroxyuroporphyrinogen I, Uroporphyrinogen I. nih.gov |
Role and Implications of Meso Hydroxyuroporphyrin I in Porphyrin Metabolism and Pathobiochemistry
Metabolic Relationship to Uroporphyrinogen I and the Heme Biosynthesis Pathway
The heme biosynthesis pathway is a critical multi-step process responsible for the production of heme, a vital component of hemoglobin and various enzymes. A key intermediate in this pathway is uroporphyrinogen III, which is ultimately converted to heme. However, under normal conditions, a small amount of a non-functional isomer, uroporphyrinogen I, is also formed.
In certain pathological states, the production of uroporphyrinogen I is significantly increased. Meso-hydroxyuroporphyrin I is believed to be a direct metabolic derivative of this accumulated uroporphyrinogen I. The formation of this compound is not a part of the normal heme synthesis pathway but rather a consequence of its disruption. It is thought to arise from the oxidation of uroporphyrinogen I, specifically through the introduction of a hydroxyl group at one of the meso-bridge carbon atoms of the porphyrinogen (B1241876) macrocycle.
Formation as a Metabolite in Disordered Porphyrin Metabolism
The appearance of this compound in biological fluids is a clear indicator of a disordered porphyrin metabolism. Its formation is intrinsically linked to conditions where there is a substantial overproduction of uroporphyrinogen I.
The most definitive association of this compound is with Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease. nih.govnih.govresearchgate.netrarediseases.org CEP is a rare autosomal recessive disorder caused by a marked deficiency of the enzyme uroporphyrinogen III synthase. rarediseases.org This enzymatic defect leads to a massive accumulation of uroporphyrinogen I and its oxidized product, uroporphyrin I. The discovery of this compound in the urine of a patient with CEP was a pivotal finding in understanding the complex biochemical profile of this disease. nih.govnih.gov Its presence serves as a specific biomarker for this condition, reflecting the severe metabolic derangement.
| Condition | Associated Finding | Significance |
| Congenital Erythropoietic Porphyria (CEP) | Presence of this compound in urine | Key diagnostic marker reflecting the accumulation of uroporphyrinogen I. |
Given that CEP is an erythropoietic porphyria, the primary site of the metabolic defect and the overproduction of uroporphyrinogen I is within the erythroid cells of the bone marrow. rarediseases.org Consequently, the formation of this compound is also of erythropoietic origin. The accumulated uroporphyrinogen I within these developing red blood cells is susceptible to oxidation, leading to the generation of various porphyrin derivatives, including the hydroxylated form, which are then released into circulation and eventually excreted in the urine.
Interplay with Other Hydroxylated Porphyrin Derivatives in Metabolic Profiles
This compound does not appear in isolation. In the metabolic profiles of patients with CEP, it is found alongside other hydroxylated porphyrin derivatives. Specifically, research has identified hydroxyacetic acid uroporphyrin I and beta-hydroxypropionic acid uroporphyrin I in the urine of individuals with CEP, concurrent with the presence of this compound. nih.gov This co-occurrence suggests a common underlying mechanism of formation, likely related to the high levels of oxidative stress within the erythropoietic system. The presence of this suite of hydroxylated compounds provides a more comprehensive picture of the biochemical consequences of the enzymatic defect in CEP.
| Hydroxylated Porphyrin Derivative | Co-occurrence with this compound in CEP |
| Hydroxyacetic acid uroporphyrin I | Yes |
| Beta-hydroxypropionic acid uroporphyrin I | Yes |
Implications for Understanding Oxidative Stress Mechanisms in Porphyrin Chemistry
The formation of this compound has significant implications for understanding the role of oxidative stress in the pathobiochemistry of porphyrias. The introduction of a hydroxyl group onto the porphyrinogen ring is indicative of an oxidative attack, likely mediated by reactive oxygen species (ROS) such as the hydroxyl radical. In the context of CEP, the massive accumulation of uroporphyrinogen I provides an abundant substrate for such oxidative reactions.
The presence of this compound and other hydroxylated derivatives can be seen as a molecular footprint of oxidative damage. This finding supports the hypothesis that oxidative stress is a key factor in the clinical manifestations of CEP, contributing to the photosensitivity and severe tissue damage observed in patients. The porphyrins themselves, once formed, can further exacerbate oxidative stress by generating ROS upon exposure to light, creating a vicious cycle of damage. Thus, this compound is not just a metabolite of a diseased pathway but also a marker of the oxidative environment that drives the pathology of the disease.
Theoretical and Computational Investigations of Meso Hydroxyuroporphyrin I
Molecular Structure and Reactivity Modeling
Computational modeling, particularly using density functional theory (DFT), has become an invaluable tool for investigating the structural and electronic properties of porphyrin derivatives. grafiati.com While specific DFT studies exclusively focused on meso-hydroxyuroporphyrin I are not extensively documented in publicly available literature, the principles from broader computational studies on porphyrins can be applied to understand its characteristics.
The introduction of a hydroxyl group at a meso-position of the uroporphyrin I macrocycle is expected to induce notable changes in the molecule's geometry and electronic distribution. Molecular mechanics and quantum mechanical calculations on similar porphyrin systems suggest that such substitutions can lead to conformational changes. grafiati.com These calculations help in understanding the planarity of the porphyrin ring and the orientation of the peripheral substituent groups, which in turn influence the molecule's chemical reactivity and intermolecular interactions.
The reactivity of this compound is intrinsically linked to its electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of its electron-donating and electron-accepting capabilities. The presence of the electron-donating hydroxyl group at the meso-position would likely raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation compared to the unsubstituted uroporphyrin I. Computational models can predict these orbital energies and map the electron density distribution, highlighting regions of the molecule that are more prone to electrophilic or nucleophilic attack.
The formation of hydroxylated uroporphyrin I derivatives is believed to be dependent on the concentration of uroporphyrinogen I and can be a result of reactions involving hydroxyl radicals. grafiati.com Computational models can be employed to investigate the reaction mechanisms and transition states involved in the hydroxylation of the porphyrinogen (B1241876) macrocycle, providing a theoretical basis for the observed formation of these derivatives in vivo. grafiati.com
Table 1: Predicted Effects of Meso-Hydroxylation on Uroporphyrin I Properties
| Property | Predicted Effect | Computational Method of Investigation |
|---|---|---|
| Molecular Geometry | Minor puckering of the porphyrin macrocycle; altered orientation of adjacent side chains. | Geometry Optimization (DFT, Molecular Mechanics) |
| Electronic Distribution | Increased electron density at the meso-position and potential perturbation of the π-system. | Mulliken Population Analysis, Electrostatic Potential Mapping |
| HOMO Energy | Increase, leading to a lower ionization potential and higher susceptibility to oxidation. | DFT, Time-Dependent DFT (TD-DFT) |
| LUMO Energy | Minor changes, potentially affecting the electron affinity. | DFT, TD-DFT |
| Chemical Reactivity | Enhanced reactivity towards electrophiles at the meso-position. | Fukui Function Analysis, Reaction Pathway Modeling |
Computational Spectroscopy and Fragmentation Prediction, particularly for MS/MS Behavior
Computational methods are instrumental in predicting and interpreting the spectroscopic properties of complex molecules like this compound. While experimental techniques such as UV-visible spectroscopy and mass spectrometry provide valuable data, computational spectroscopy aids in the precise assignment of spectral features and in understanding the underlying electronic transitions and fragmentation pathways. Porphyrins are known to have strong absorption in the UV-visible spectrum. vulcanchem.com
Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of porphyrins. These calculations can help in assigning the characteristic Soret and Q-bands observed in the experimental spectra of this compound. The position and intensity of these bands are sensitive to the substituents on the porphyrin ring. The introduction of a meso-hydroxyl group is expected to cause shifts in these absorption bands compared to unsubstituted uroporphyrin I, and TD-DFT calculations can provide a theoretical prediction of these shifts.
In the realm of mass spectrometry, computational modeling is particularly useful for predicting the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments. The collision-induced dissociation (CID) of porphyrins results in characteristic product ions that are invaluable for their structural elucidation. ebi.ac.ukresearchgate.net Hydroxylated derivatives of uroporphyrin I, including this compound, have been shown to produce distinctive fragmentation patterns. ebi.ac.ukresearchgate.net
Computational approaches can model the potential energy surfaces of the protonated molecule and predict the most likely fragmentation pathways upon collisional activation. These calculations can help rationalize the observed neutral losses and the formation of specific fragment ions. For instance, the fragmentation of porphyrins often involves cleavage of the side chains and rupture of the macrocyclic ring.
Table 2: Common Fragmentation Pathways of Porphyrins in MS/MS and Their Relevance to this compound
| Fragmentation Type | Description | Predicted Relevance for this compound |
|---|---|---|
| Side-Chain Loss | Loss of acetic acid (CH₂COOH) and propionic acid (CH₂CH₂COOH) side chains as neutral molecules. | Highly relevant. The loss of these side chains would be a primary fragmentation pathway. |
| Water Loss | Loss of a water molecule (H₂O), particularly from the hydroxyl group. | Highly relevant. The presence of the meso-hydroxyl group makes this a very likely fragmentation. |
| Macrocycle Cleavage | Rupture of the porphyrin ring, leading to the formation of pyrrolic fragments. | Relevant. This is a common fragmentation pathway for the porphyrin macrocycle under higher energy CID. |
| Sequential Losses | Combination of the above losses, such as the loss of a side chain followed by the loss of water. | Highly relevant. Sequential fragmentation provides detailed structural information. |
The combination of experimental MS/MS data with computationally predicted fragmentation patterns provides a powerful approach for the confident identification and structural characterization of this compound and other complex porphyrin derivatives in biological samples.
Future Directions in Meso Hydroxyuroporphyrin I Research
Development of Novel Analytical Techniques with Enhanced Sensitivity and Specificity for the Compound
The accurate and sensitive detection of meso-hydroxyuroporphyrin I is fundamental to understanding its pathophysiological roles. While high-performance liquid chromatography (HPLC) with fluorescence detection is a staple, the future lies in more advanced analytical methodologies. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are at the forefront of this development. These methods offer superior specificity and sensitivity, which are critical for quantifying low-abundance isomers in complex biological samples.
Furthermore, the development of immunoassays, potentially utilizing monoclonal antibodies specific to this compound, could offer a high-throughput and cost-effective screening tool. Capillary electrophoresis (CE) coupled with sensitive detection methods is another promising avenue, offering high-resolution separation of porphyrin isomers. The inherent challenges of porphyrin analysis, including photosensitivity and the presence of multiple isomers, necessitate the concurrent development of improved sample preparation and handling protocols to ensure the integrity of the analytical data.
Elucidation of Specific Enzymatic Pathways Potentially Involved in its Formation Beyond Radical Mechanisms
The prevailing hypothesis for the formation of this compound involves non-enzymatic, radical-mediated oxidation of uroporphyrinogen I. However, the potential contribution of specific enzymatic pathways remains an intriguing and underexplored area of research. A primary candidate for such a role is the cytochrome P450 superfamily of enzymes. These enzymes are well-known for their ability to catalyze hydroxylation reactions of a wide array of substrates.
Future research will likely focus on in vitro reconstitution assays using purified cytochrome P450 enzymes and uroporphyrinogen I to identify specific isoforms capable of catalyzing this reaction. Further investigation using cell culture and animal models with altered P450 expression could provide in vivo evidence for such a pathway. The discovery of a specific enzymatic route for this compound formation would significantly impact our understanding of porphyrin metabolism and its dysregulation in disease.
Advanced Mechanistic Studies of Hydroxylation Reactions Pertaining to Porphyrin Systems
A deeper understanding of the chemical mechanisms underlying the hydroxylation of porphyrins is crucial. While reactive oxygen species (ROS) are implicated, the specific nature of the oxidant and the reaction kinetics are not fully understood. Advanced mechanistic studies will be essential to unravel these details. Computational approaches, such as density functional theory (DFT) calculations, can provide valuable insights into the reaction pathways and transition states involved in porphyrin hydroxylation. rsc.org
Experimentally, the use of kinetic isotope effects and the study of substrate analogues can help to elucidate the mechanism. The development of synthetic metalloporphyrins as catalysts for hydroxylation reactions has been a significant area of research. nih.gov These synthetic systems can serve as models to study the factors that control the reactivity and selectivity of porphyrin hydroxylation. For instance, studies on iron porphyrin complexes have provided valuable information on aliphatic and aromatic hydroxylation mechanisms. nih.govacs.org The degradation of some metalloporphyrin catalysts proceeds through hydroxylation at the meso position, providing a relevant model for the formation of meso-hydroxyporphyrin derivatives. nih.gov
Further Investigation of its Role in Disease Pathogenesis and Potential as a Biochemical Marker
Elevated urinary excretion of this compound is a known feature of certain porphyrias, particularly congenital erythropoietic porphyria (CEP) and porphyria cutanea tarda (PCT). However, its precise contribution to the clinical manifestations of these diseases is still under investigation. It is plausible that this oxidized porphyrin, along with other reactive species, contributes to the photosensitivity and cellular damage characteristic of these disorders. Future studies should aim to elucidate the specific cytotoxic and phototoxic effects of this compound in relevant cellular and animal models.
As a biochemical marker, this compound holds considerable promise. Its stability compared to the corresponding porphyrinogen (B1241876) makes it a more robust analyte for clinical testing. Further clinical validation studies are necessary to establish definitive reference ranges and to correlate its levels with disease severity, prognosis, and response to therapy. This could lead to its integration into routine diagnostic and monitoring protocols for the porphyrias.
| Disease State | Potential Role of this compound | Potential as a Biochemical Marker |
| Congenital Erythropoietic Porphyria (CEP) | Contributor to photosensitivity and cellular damage | Diagnosis, monitoring of disease activity |
| Porphyria Cutanea Tarda (PCT) | Potential role in the pathogenesis of skin lesions | Assessment of disease severity and therapeutic response |
Exploration of Advanced Synthetic Routes for this compound and its Analogues
The availability of pure, well-characterized this compound is a prerequisite for advancing research in this field. It is essential as an analytical standard for the validation of new detection methods and for conducting detailed in vitro and in vivo studies. The development of efficient and scalable synthetic routes to this molecule and its analogues is therefore a critical area of future research.
Novel synthetic strategies could involve the regioselective oxidation of uroporphyrin I or its derivatives. The use of modern catalytic methods, including those inspired by the action of heme enzymes, could provide more direct and higher-yielding routes. Furthermore, the synthesis of isotopically labeled analogues would be invaluable for metabolic tracing studies, allowing for a more detailed investigation of the formation and fate of this compound in biological systems. The development of robust synthetic methodologies will undoubtedly accelerate progress in understanding the chemistry and biology of this important porphyrin metabolite.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
